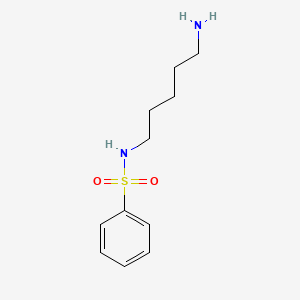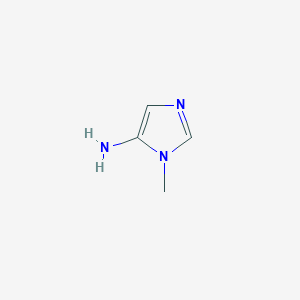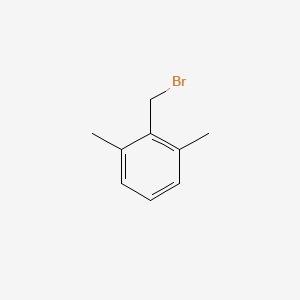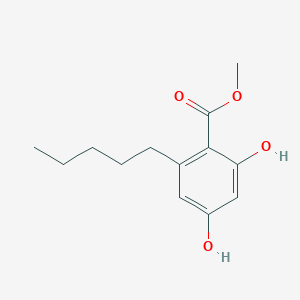
4-Chloro-6-(4-nitrophenoxy)pyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Compounds
- Intermediate for Anticancer Drugs : 4-Chloro-6-(4-nitrophenoxy)pyrimidine and its derivatives serve as important intermediates in the synthesis of small molecule anticancer drugs. Studies have developed synthetic methods for these compounds, optimizing the process for higher yields (Zhou et al., 2019); (Zhang et al., 2019).
Nucleophilic Substitution Reactions
- Methodology Optimization : Studies have focused on developing and optimizing methodologies for synthesizing derivatives of this compound through nucleophilic substitution reactions, contributing significantly to the field of organic synthesis (Kou & Yang, 2022).
Spectrophotometric Applications
- Proton Transfer Complex Studies : This compound has been involved in studies examining proton transfer reactions, useful in spectrophotometric determinations and understanding chemical interactions (Habeeb et al., 2009).
Reactivity and Electrophilic Substitution
- Substituent Structure Effects : Research has explored how different substituents on the pyrimidine ring, including chloro- and nitro- groups, affect its reactivity, particularly in electrophilic substitution reactions. This knowledge is crucial in designing compounds with desired chemical properties (Westhuyzen et al., 2007).
Pharmaceutical Applications
- Preparation of Modified Nucleosides : Derivatives of this compound have been used as intermediates for preparing modified nucleosides, which are significant in pharmacologicalresearch and drug development (Miah et al., 1997).
Chemical Reactivity Analysis
- SN Mechanism Studies : This compound has been involved in studies analyzing the SN (nucleophilic substitution) mechanism in aromatic compounds, providing insights into chemical reactivity and reaction dynamics (Chan & Miller, 1967).
DNA Damage and Repair Studies
- Measurement of DNA Photoproducts : Research on pyrimidine derivatives, including this compound, has contributed to understanding DNA damage and repair mechanisms, particularly in the context of UV irradiation (Douki et al., 1995).
Antitumor Properties
- Study of DNA Methylation : Investigations into the reactions of derivatives of this compound with carbonyl compounds have provided insights into their influence on DNA methylation and antitumor properties (Grigoryan et al., 2012).
Anti-Inflammatory and Analgesic Agents
- Novel Drug Synthesis : The compound has been used in the synthesis of novel derivatives for potential use as anti-inflammatory and analgesic agents, showing the versatility of pyrimidine derivatives in medicinal chemistry (Muralidharan et al., 2019).
Antimicrobial Applications
- Antimicrobial Activity : Studies on bis(substituted phenoxy) and phenylthio pyrimidine analogs of this compound have shown promising results in antimicrobial activity, opening avenues for new therapeutic agents (Goudgaon & Sheshikant, 2013).
Safety and Hazards
Zukünftige Richtungen
Pyrimidines, including “4-Chloro-6-(4-nitrophenoxy)pyrimidine”, have a wide range of pharmacological effects and are considered valuable compounds in the treatment of various diseases . Future research could focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
Eigenschaften
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-5-10(13-6-12-9)17-8-3-1-7(2-4-8)14(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIWIUCQFFQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559398 | |
| Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124041-03-8 | |
| Record name | 4-Chloro-6-(4-nitrophenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


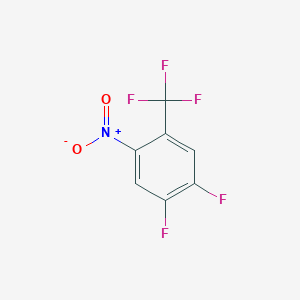


![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)
![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)
